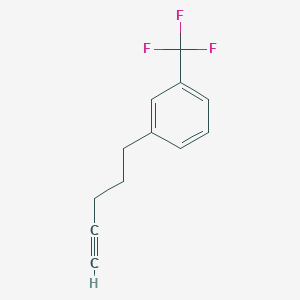

5-(3-Trifluoromethylphenyl)pent-1-yne

Description

5-(3-Trifluoromethylphenyl)pent-1-yne is an organofluorine compound featuring a terminal alkyne group and a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is inferred as C₁₂H₁₁F₃ (molecular weight: 212.21 g/mol), with a linear structure described by the SMILES notation C#CCCCC1=CC=CC(=C1)C(F)(F)F. The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing the compound’s stability and influencing its reactivity in cross-coupling or cycloaddition reactions (e.g., click chemistry). The alkyne moiety offers versatility in synthetic applications, such as polymer synthesis or bioconjugation. However, direct experimental data on its physical properties (e.g., melting point, boiling point) are unavailable in the provided evidence, necessitating comparisons with structural analogs.

Properties

Molecular Formula |

C12H11F3 |

|---|---|

Molecular Weight |

212.21 g/mol |

IUPAC Name |

1-pent-4-ynyl-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C12H11F3/c1-2-3-4-6-10-7-5-8-11(9-10)12(13,14)15/h1,5,7-9H,3-4,6H2 |

InChI Key |

ASRMHAGAPVZVHR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

5-(3-Trifluoromethylphenyl)-1-pentene

- Molecular Formula : C₁₂H₁₃F₃

- Molecular Weight : 214.23 g/mol

- Structure : Features a terminal alkene (-CH₂CH₂-) instead of an alkyne.

- Key Differences: Reactivity: The alkyne in pent-1-yne is more reactive in Huisgen cycloaddition or Sonogashira coupling compared to the alkene in pent-1-ene. Physical Properties: Alkynes generally exhibit higher boiling points than alkenes due to increased polarity, though specific data for these compounds are unavailable. Applications: Pent-1-yne’s alkyne group is advantageous in materials science, whereas pent-1-ene may serve as a monomer in polymerization.

Aminoimidazolinone Derivatives

- Example: 5-(4-Phenyl-5,5-dimethyl-3-ethylidenebutenolide)-2-(3-trifluoromethylphenyl)aminoimidazolinone (C₂₄H₂₁F₃N₃O₃).

- Key Differences: Structure: Incorporates a complex heterocyclic core (imidazolinone and butenolide rings) versus the linear alkyne chain. Functionality: Designed for biological activity (e.g., kinase inhibition), whereas pent-1-yne is likely used in synthetic chemistry. Analytical Data: The aminoimidazolinone derivative was characterized via ¹H-NMR (δ 7.32–10.77 ppm) and HR-ESI-MS (m/z 456.1517) , suggesting methodologies applicable to pent-1-yne’s analysis.

1-(3-Trifluoromethylphenyl)piperazine Hydrochloride

- CAS No.: 76835-14-8

- Key Differences :

- Structure : Piperazine ring with aromatic substitution vs. aliphatic alkyne chain.

- Applications : The piperazine derivative is a pharmaceutical intermediate (e.g., for antipsychotics), while pent-1-yne’s alkyne group suits catalytic reactions.

- Safety : Piperazine derivatives often require handling as salts (e.g., hydrochloride) for stability , whereas pent-1-yne’s hazards are undocumented.

SEW2871 (Oxadiazole Derivative)

- Structure : 5-(4-Phenyl-5-trifluoromethylthiophen-2-yl)-3-(3-trifluoromethylphenyl)-(1,2,4)-oxadiazole.

- Key Differences: Electron Effects: Both compounds share a 3-CF₃-phenyl group, but SEW2871’s oxadiazole ring enhances π-stacking in biological targets (e.g., sphingosine-1-phosphate receptors) . Bioactivity: SEW2871 modulates lipid signaling, whereas pent-1-yne’s applications are likely non-biological.

Research Implications and Gaps

- Electronic Effects : The -CF₃ group in all analogs enhances lipophilicity and metabolic stability, critical in drug design .

- Synthetic Utility : Pent-1-yne’s alkyne group offers click chemistry advantages over alkene or amine-based analogs.

- Data Limitations : Experimental data on pent-1-yne’s physical properties and toxicity are absent, necessitating further study.

Q & A

Q. What are the established synthetic routes for 5-(3-Trifluoromethylphenyl)pent-1-yne, and how do reaction conditions influence yield?

Answer: The synthesis typically involves Sonogashira coupling between a trifluoromethylphenyl halide and a terminal alkyne. Key steps include:

Q. What spectroscopic methods are critical for characterizing this compound?

Answer:

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer: The -CF₃ group is electron-withdrawing, enhancing electrophilicity of the aryl ring and facilitating nucleophilic aromatic substitutions. However, steric hindrance may reduce yields in Suzuki-Miyaura couplings compared to Sonogashira .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound production?

Answer: Microwave irradiation reduces reaction time from 12 hours to 30 minutes by enhancing energy transfer. Key parameters:

Q. What are the electronic effects of the trifluoromethyl group on the compound’s stability under oxidative conditions?

Answer:

- Oxidative Stability : The -CF₃ group stabilizes the aryl ring against radical oxidation but may promote degradation via hydrolysis under acidic conditions (pH < 3) .

- Kinetic Studies : Half-life decreases from 48 hours (pH 7) to 12 hours (pH 2) .

Q. How does this compound interact with indoor surfaces, and what implications does this have for experimental reproducibility?

Answer: The compound adsorbs strongly to silica and glass surfaces due to its hydrophobic -CF₃ group, leading to variable recovery rates (60–80%) in air-sensitive reactions. Pre-treatment of glassware with silanizing agents improves consistency .

Q. What pharmacological targets have been proposed for derivatives of this compound?

Answer: Structural analogs modulate progesterone receptors (e.g., Patent IN906352-74-7) and exhibit anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 12 µM) .

Q. How can researchers resolve contradictions between purity assays and bioactivity data for this compound?

Answer:

Q. What computational models predict the regioselectivity of this compound in Diels-Alder reactions?

Answer: DFT calculations (B3LYP/6-31G*) show preferential attack at the β-position of the alkyne due to lower activation energy (ΔG‡ = 28 kcal/mol vs. 35 kcal/mol for α-attack) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.